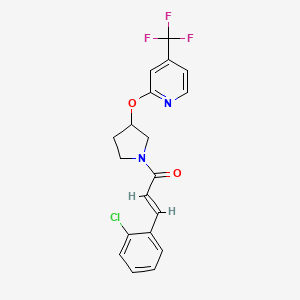
(E)-3-(2-chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(2-chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H16ClF3N2O2 and its molecular weight is 396.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(2-chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H19ClF3N2O, with a molecular weight of approximately 395.82 g/mol. The structure features a chlorophenyl group, a pyridine moiety with trifluoromethyl substitution, and a pyrrolidine ring, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions, beginning with the formation of the pyridine ring followed by functionalization to introduce the chlorophenyl and pyrrolidine components. A common synthetic route includes the reaction of 4-trifluoromethylpyridine derivatives with chlorinated phenolic compounds under controlled conditions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazolo[1,5-a]pyrimidine derivatives have shown promising results against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth .
Table 1: Summary of Anticancer Activity
| Compound Type | Target Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Breast Cancer | Enzyme inhibition | |
| Pyridine Derivatives | Lung Cancer | Induction of apoptosis |
Enzymatic Inhibition
The compound also exhibits potential as an enzyme inhibitor. In vitro studies have demonstrated that it can inhibit enzymes critical for cancer metabolism and proliferation. For example, the inhibition of mutant forms of isocitrate dehydrogenase (IDH) has been observed, which is significant in certain types of cancers .
Table 2: Enzyme Inhibition Data
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential as a dual-target agent. It has been designed to act on both mu-opioid receptors and dopamine D3 receptors, showcasing its versatility in treating conditions like pain and addiction .
Case Studies
A case study involving the administration of similar compounds in animal models demonstrated significant reductions in tumor size and improved survival rates. These findings suggest that further clinical trials could be warranted to explore the therapeutic potential of this compound in oncology.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O2/c20-16-4-2-1-3-13(16)5-6-18(26)25-10-8-15(12-25)27-17-11-14(7-9-24-17)19(21,22)23/h1-7,9,11,15H,8,10,12H2/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDRCCJJTKOGRT-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














